1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl pyrazoles and is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 3-methyl-1H-pyrazole as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfonamide, and substituted pyrazole derivatives.
Scientific Research Applications
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-piperidinecarboxamide: This compound also contains a sulfonyl group and an ethoxy group but differs in the presence of a piperidine ring instead of a pyrazole ring.
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-4-methylpiperidine: Similar in structure but contains a piperidine ring and a different substitution pattern.
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide: This compound includes a pyridine ring and a piperidine ring, making it structurally distinct from the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(9-10(13)2)19(16,17)15-8-7-11(3)14-15/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMSVVDDRBHME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.